molecular formula C110H161N31O27S2 B12386462 Invopressin CAS No. 1488411-60-4

Invopressin

Cat. No.: B12386462
CAS No.: 1488411-60-4
M. Wt: 2413.8 g/mol
InChI Key: GWRWHCLGMDWCIR-FQEGLUSVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Invopressin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, along with protecting groups like fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions: Invopressin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Invopressin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating vasopressin receptors and related signaling pathways.

    Medicine: Explored as a potential therapeutic agent for conditions like hepatorenal syndrome and portal hypertension.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools .

Mechanism of Action

Invopressin exerts its effects by selectively binding to the vasopressin V1A receptor, a G protein-coupled receptor involved in regulating vascular tone and blood pressure. Upon binding, this compound activates the receptor, leading to the activation of downstream signaling pathways such as the phospholipase C (PLC) pathway. This results in the release of intracellular calcium ions, causing vasoconstriction and increased blood pressure .

Comparison with Similar Compounds

Uniqueness of Invopressin: this compound is unique due to its selective partial agonist activity at the vasopressin V1A receptor, which allows for targeted modulation of vascular tone without affecting other vasopressin receptors. This selective activity provides a therapeutic advantage by minimizing side effects associated with non-selective vasopressin analogs .

Properties

CAS No.

1488411-60-4

Molecular Formula

C110H161N31O27S2

Molecular Weight

2413.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-[[(2S)-6-acetamido-1-[[(5S)-5-amino-6-[[(3S)-3-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-[(2-amino-2-oxoethyl)amino]-4-oxobutyl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-1-amino-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

InChI

InChI=1S/C110H161N31O27S2/c1-6-60(2)91-107(165)133-74(39-42-85(114)144)99(157)137-80(56-87(116)146)103(161)138-81(59-170-169-58-69(112)94(152)134-78(104(162)139-91)52-64-25-12-8-13-26-64)109(167)141-50-22-33-83(141)106(164)132-75(96(154)125-57-88(117)147)44-48-123-93(151)68(111)29-16-18-46-122-95(153)71(30-17-19-45-121-62(4)142)127-89(148)43-40-70(92(118)150)129-97(155)72(31-20-47-124-110(119)120)131-105(163)82-32-21-49-140(82)108(166)61(3)126-100(158)79(55-86(115)145)136-98(156)73(38-41-84(113)143)130-102(160)77(51-63-23-10-7-11-24-63)135-101(159)76(53-66-34-36-67(168-5)37-35-66)128-90(149)54-65-27-14-9-15-28-65/h7-15,23-28,34-37,60-61,68-83,91H,6,16-22,29-33,38-59,111-112H2,1-5H3,(H2,113,143)(H2,114,144)(H2,115,145)(H2,116,146)(H2,117,147)(H2,118,150)(H,121,142)(H,122,153)(H,123,151)(H,125,154)(H,126,158)(H,127,148)(H,128,149)(H,129,155)(H,130,160)(H,131,163)(H,132,164)(H,133,165)(H,134,152)(H,135,159)(H,136,156)(H,137,157)(H,138,161)(H,139,162)(H4,119,120,124)/t60-,61-,68-,69-,70-,71-,72-,73-,74-,75-,76+,77-,78-,79-,80-,81-,82-,83-,91-/m0/s1

InChI Key

GWRWHCLGMDWCIR-FQEGLUSVSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCNC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)C)NC(=O)CC[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)OC)NC(=O)CC7=CC=CC=C7)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCNC(=O)C(CCCCNC(=O)C(CCCCNC(=O)C)NC(=O)CCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=C(C=C6)OC)NC(=O)CC7=CC=CC=C7)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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